molecular formula C14H15ClN2O2 B14643954 5-Butoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride CAS No. 53960-14-8

5-Butoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride

Katalognummer: B14643954
CAS-Nummer: 53960-14-8
Molekulargewicht: 278.73 g/mol
InChI-Schlüssel: UVAKURBMSHERJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Butoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a butoxy group at position 5, a phenyl group at position 1, and a carbonyl chloride group at position 3. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride typically involves the cyclization of appropriate precursors. The reaction conditions often include refluxing in a suitable solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis approach to streamline the process and improve yield. This method can include the use of catalysts such as silver or copper to facilitate the cyclization and functionalization steps . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high purity and yield.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Butoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butoxy group at position 5 and the carbonyl chloride group at position 3 make it a versatile intermediate for further functionalization and application in various fields .

Eigenschaften

CAS-Nummer

53960-14-8

Molekularformel

C14H15ClN2O2

Molekulargewicht

278.73 g/mol

IUPAC-Name

5-butoxy-1-phenylpyrazole-3-carbonyl chloride

InChI

InChI=1S/C14H15ClN2O2/c1-2-3-9-19-13-10-12(14(15)18)16-17(13)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3

InChI-Schlüssel

UVAKURBMSHERJP-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.